
Bis(3-methoxypropyl) octafluorohexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxypropyl) octafluorohexanedioate is a chemical compound with the molecular formula C14H18F8O6 . It is known for its unique properties due to the presence of both methoxypropyl and octafluorohexanedioate groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of Bis(3-methoxypropyl) octafluorohexanedioate involves several steps. One common method includes the reaction of octafluorohexanedioic acid with 3-methoxypropyl alcohol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Bis(3-methoxypropyl) octafluorohexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl groups, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(3-methoxypropyl) octafluorohexanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and reactivity make it useful in biochemical assays and as a potential probe in biological studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of specialty materials and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism by which Bis(3-methoxypropyl) octafluorohexanedioate exerts its effects involves interactions with molecular targets through its ester and fluorinated groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bis(3-methoxypropyl) octafluorohexanedioate can be compared with other similar compounds such as:
Bis(2-methoxyethyl) octafluorohexanedioate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Bis(3-ethoxypropyl) octafluorohexanedioate: Another similar compound with ethoxypropyl groups, which may have different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of methoxypropyl and octafluorohexanedioate groups, providing a balance of stability and reactivity that is valuable in various applications .
Eigenschaften
CAS-Nummer |
600700-53-6 |
|---|---|
Molekularformel |
C14H18F8O6 |
Molekulargewicht |
434.28 g/mol |
IUPAC-Name |
bis(3-methoxypropyl) 2,2,3,3,4,4,5,5-octafluorohexanedioate |
InChI |
InChI=1S/C14H18F8O6/c1-25-5-3-7-27-9(23)11(15,16)13(19,20)14(21,22)12(17,18)10(24)28-8-4-6-26-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
FTGIFGCKHUUOTK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC(=O)C(C(C(C(C(=O)OCCCOC)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



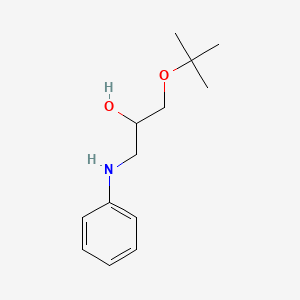
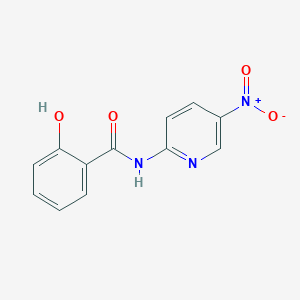
![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)
![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)

![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)

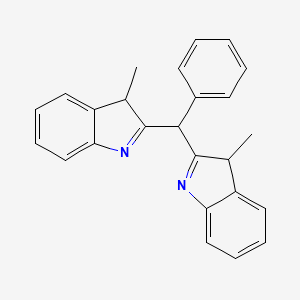
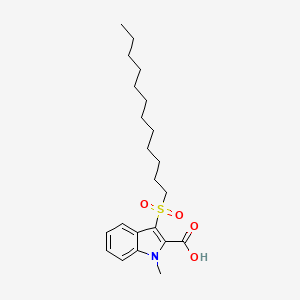
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
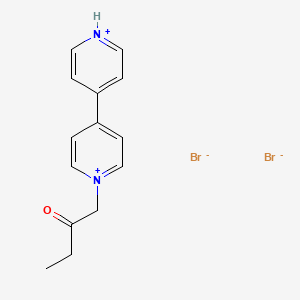
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)

